molecular formula C15H11ClF2N2O3 B284366 4-chloro-N-((2-(difluoromethoxy)phenyl)carbamoyl)benzamide

4-chloro-N-((2-(difluoromethoxy)phenyl)carbamoyl)benzamide

Cat. No. B284366
M. Wt: 340.71 g/mol
InChI Key: WJGREKASADFJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-((2-(difluoromethoxy)phenyl)carbamoyl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-chloro-N-((2-(difluoromethoxy)phenyl)carbamoyl)benzamide involves the inhibition of CK2, which is a serine/threonine protein kinase that plays a crucial role in various cellular processes. CK2 is overexpressed in many types of cancer, and its inhibition leads to the suppression of cancer cell growth and proliferation. Additionally, CK2 is involved in the regulation of inflammation and neurodegeneration, making this compound a potential therapeutic agent in these areas.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-((2-(difluoromethoxy)phenyl)carbamoyl)benzamide are mainly related to its inhibition of CK2. In cancer cells, it inhibits the phosphorylation of various proteins involved in cell growth and proliferation, leading to the suppression of cancer cell growth. In inflammation, it inhibits the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In neurodegenerative disorders, it has been shown to protect neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-((2-(difluoromethoxy)phenyl)carbamoyl)benzamide in lab experiments include its potent and selective inhibition of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. Additionally, its synthetic nature allows for the production of large quantities of the compound, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, as CK2 is involved in various cellular processes, and its inhibition may lead to unwanted side effects.

Future Directions

There are several future directions for the research on 4-chloro-N-((2-(difluoromethoxy)phenyl)carbamoyl)benzamide. One area of focus is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Additionally, further studies are needed to fully understand the role of CK2 in various diseases and the potential therapeutic applications of CK2 inhibitors such as this compound. Finally, the development of novel drug delivery systems for this compound may enhance its efficacy and reduce its potential toxicity.

Synthesis Methods

The synthesis of 4-chloro-N-((2-(difluoromethoxy)phenyl)carbamoyl)benzamide involves several steps, including the reaction of 4-chlorobenzoyl chloride with difluoromethoxyaniline to form 4-chloro-N-(2-(difluoromethoxy)phenyl)benzamide. This intermediate product is then reacted with cyanuric chloride and triethylamine to form 4-chloro-N-((2-(difluoromethoxy)phenyl)carbamoyl)benzamide. The final product is purified using column chromatography, and its structure is confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

4-chloro-N-((2-(difluoromethoxy)phenyl)carbamoyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancer. Inflammation is another area where this compound has shown promise, as it can inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, it has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.

properties

Molecular Formula

C15H11ClF2N2O3

Molecular Weight

340.71 g/mol

IUPAC Name

4-chloro-N-[[2-(difluoromethoxy)phenyl]carbamoyl]benzamide

InChI

InChI=1S/C15H11ClF2N2O3/c16-10-7-5-9(6-8-10)13(21)20-15(22)19-11-3-1-2-4-12(11)23-14(17)18/h1-8,14H,(H2,19,20,21,22)

InChI Key

WJGREKASADFJPA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl)OC(F)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.